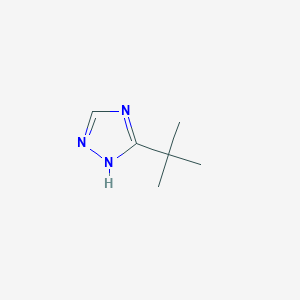
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL (DFE) is an organic compound with a molecular formula of C8H9F2NO. It is a colorless solid and is soluble in most organic solvents. DFE is a derivative of aniline, a compound that is widely used in organic synthesis. DFE has a range of applications in the field of organic synthesis, such as the synthesis of heterocyclic compounds and pharmaceuticals. It has also been used for the synthesis of organic compounds for use in the pharmaceutical, agrochemical and food industries.
Applications De Recherche Scientifique
Field: Chemistry
- Application : “2-Amino-2-(2,4-difluorophenyl)acetic acid” is a chemical compound that has been used in scientific research . It’s a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the sources I found. However, it’s important to note that handling of this compound should be done with appropriate safety measures due to its hazard statements (H302-H315-H320-H335) .
Field: Biochemistry
- Application : “2-Amino-2-(2,4-difluorophenyl)acetic acid” has been used in the determination of D-amino acids . This compound contains a reactive fluorine atom which can be used for the reaction with a mixture of L- and D-amino acids .
- Methods of Application : The compound “1-fluoro-2,4-dinitrophenyl-5-L-alanine amide” has been synthesized in high yield (76%) from “1,5-difluoro-2,4-dinitrobenzene” and “L-Ala-NH2”. The resulting diastereomers can be separated and estimated by High Performance Liquid Chromatography (HPLC) .
- Results or Outcomes : When artificial mixtures of the five amino acids containing known proportions of L- and D-isomers were derivatized with the reagent and the reaction products analyzed by HPLC, it was possible to determine the relative content of each isomer in nanomole range .
Field: Nanotechnology
- Application : This compound has been used in the creation of fluorescent AIE dots encapsulated organically modified silica (ORMOSIL) nanoparticles for two-photon cellular imaging .
- Methods of Application : The compound is doped in ORMOSIL nanoparticles. By increasing the weight ratio of the compound to the precursor of silica nanoparticles, the fluorescence intensity of nanoparticles increased correspondingly .
- Results or Outcomes : The fluorescent and biocompatible nanoprobes were utilized for in vitro imaging of HeLa cells. Two-photon fluorescence microscopy illustrated that the nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells .
Field: Medicinal Chemistry
- Application : Fluorinated pyridines, which can be synthesized using fluorinated compounds like “2-Amino-2-(2,4-difluorophenyl)ethan-1-OL”, have been used in local radiotherapy of cancer and other biologically active compounds .
- Methods of Application : The specific methods of synthesis for these fluorinated pyridines are not detailed in the sources I found. However, it’s important to note that the synthesis of F 18 substituted pyridines for local radiotherapy of cancer is mentioned .
Field: Chemical Synthesis
- Application : The hydrochloride form of “2-Amino-2-(2,4-difluorophenyl)ethan-1-OL” can be used in various chemical synthesis processes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the sources I found. However, it’s important to note that handling of this compound should be done with appropriate safety measures due to its hazard statements (H302-H315-H319-H335) .
Field: Drug Design
- Application : Indole derivatives, which can be synthesized using fluorinated compounds like “2-Amino-2-(2,4-difluorophenyl)ethan-1-OL”, have been found in many of the important synthetic drug molecules .
- Methods of Application : The specific methods of synthesis for these indole derivatives are not detailed in the sources I found. However, it’s important to note that these compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCOZXXFOLWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

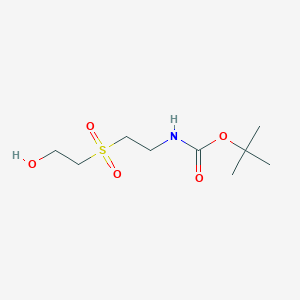
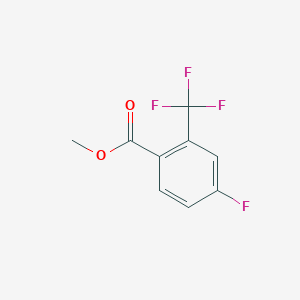
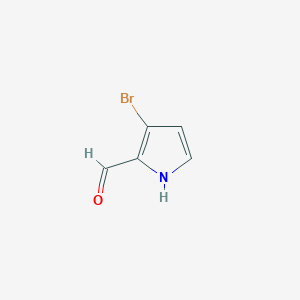
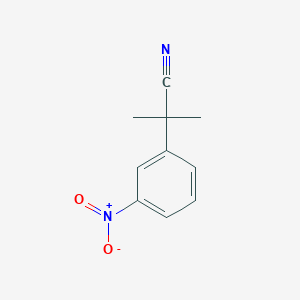

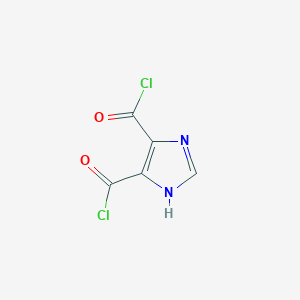
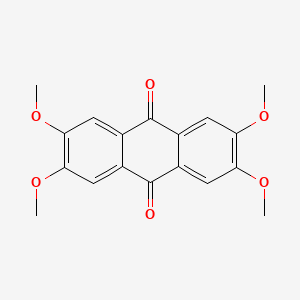
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
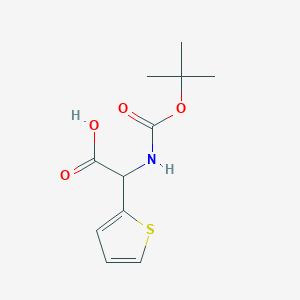
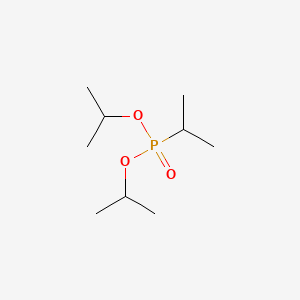
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
